LGB321

PIM kinase inhibition Biochemical assay Binding affinity

Researchers often face inconsistent cellular potency with PIM inhibitors due to the uniquely low ATP Km of PIM2. LGB321 overcomes this with balanced, sub-picomolar affinity across PIM1/2/3 (Ki: 1/2.1/0.8 pM). - Validated in PIM2-dependent multiple myeloma lines (KMS-11, MM.1S), inhibiting mTOR-C1 & BAD phosphorylation. - Demonstrates >80% sustained p-BAD/p-S6RP suppression for 24h post 100 mg/kg oral dose in xenograft models. - Synergizes with cytarabine & overcomes FLT3 inhibitor resistance in AML models without off-target FLT3 activity. - Supplied as >98% pure solid; shipped at ambient temperature for research use only.

Molecular Formula C23H22F3N5O2
Molecular Weight 457.4 g/mol
Cat. No. B13979250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLGB321
Molecular FormulaC23H22F3N5O2
Molecular Weight457.4 g/mol
Structural Identifiers
SMILESCC1CN(CC(C1O)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F
InChIInChI=1S/C23H22F3N5O2/c1-12-10-31(11-16(27)22(12)32)19-7-8-28-9-18(19)30-23(33)17-6-5-15(26)21(29-17)20-13(24)3-2-4-14(20)25/h2-9,12,16,22,32H,10-11,27H2,1H3,(H,30,33)/t12-,16+,22+/m0/s1
InChIKeyODZZYKUYGVLOTQ-ONJZCGHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LGB321: Pan-PIM Kinase Inhibitor Overview


N-{4-[(3r,4r,5s)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-Yl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide, designated LGB321 (CAS 1210417-75-6), is a 3-S-aminopiperidine pyridyl carboxamide derivative that functions as a potent, ATP-competitive pan-PIM kinase inhibitor. The compound targets all three PIM family kinases (PIM1, PIM2, PIM3) with picomolar binding affinity [1] and is distinguished within its class by its uniquely balanced inhibition profile and demonstrated cellular activity against PIM2-dependent hematologic malignancy models [2]. Structurally, the molecule incorporates a stereochemically defined 3-amino-4-hydroxy-5-methylpiperidine moiety appended to a pyridinyl core, capped by a 6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide terminus, a scaffold optimized through iterative structure-guided medicinal chemistry to achieve sub-10 pM potency while maintaining oral bioavailability [3].

Pan-PIM kinase pathway inhibition study fit
Reported balanced binding across PIM1, PIM2 and PIM3 in biochemical assays
Stereochemically defined ATP-competitive probe scaffold

Why LGB321 Cannot Be Substituted in PIM Research


Simple substitution with other pan-PIM inhibitors is not advised because the PIM kinase family exhibits distinct ATP-binding properties, with PIM2 possessing a uniquely low Kₘ for ATP that renders many inhibitors ineffective in cellular contexts despite promising biochemical potency [1]. The (3R,4R,5S) stereochemical configuration of the aminopiperidine moiety in LGB321 confers a specific binding mode within the ATP pocket that enables balanced, sub-picomolar affinity across all three isoforms, a feature not uniformly achieved by other scaffolds [2]. Consequently, interchangeable use of PIM inhibitors can lead to divergent experimental outcomes, particularly in PIM2-dependent cell lines, as many analogs demonstrate either isoform selectivity (e.g., PIM1-preferring) or insufficient cellular potency against PIM2 despite comparable biochemical inhibition values [3].

Isoform balance May shift PIM2 inhibition in cellular contexts due to differing ATP Kₘ profiles
Stereochemical mismatch Alternative scaffolds may not recapitulate the (3R,4R,5S) binding mode required for balanced affinity
Cellular potency gap Biochemical IC50 values may not translate to PIM2-dependent cell activity with other inhibitors

LGB321 Differentiation Evidence vs Key Comparators


PIM Isoform Biochemical Potency

LGB321 demonstrates a uniquely balanced inhibition profile with Ki values of 1 pM (PIM1), 2.1 pM (PIM2), and 0.8 pM (PIM3), representing sub-picomolar potency across all three PIM isoforms [1]. This contrasts with the clinical-stage pan-PIM inhibitor PIM447 (LGH447), which exhibits Ki values of 6 pM (PIM1), 18 pM (PIM2), and 9 pM (PIM3), indicating approximately 6-fold lower affinity for PIM1 and nearly 9-fold lower affinity for PIM2 relative to LGB321 [2]. Another pan-PIM inhibitor, AZD1208, shows IC50 values of 0.4 nM (PIM1), 5 nM (PIM2), and 1.9 nM (PIM3), representing a >400-fold weaker inhibition of PIM2 compared to LGB321 [3]. Furthermore, the first-generation pan-PIM inhibitor SGI-1776 exhibits IC50 values of 7 nM (PIM1), 363 nM (PIM2), and 69 nM (PIM3), demonstrating a stark >170,000-fold reduction in PIM2 inhibitory activity relative to LGB321 [4]. The balanced, sub-picomolar profile of LGB321 across all three PIM isoforms is a distinguishing characteristic among reported pan-PIM inhibitors [5].

PIM Isoform Biochemical Potency
Cross-study comparable
LGB321 Ki: PIM1 1 pM, PIM2 2.1 pM, PIM3 0.8 pM; PIM447 Ki: 6, 18, 9 pM; AZD1208 IC50: 0.4, 5, 1.9 nM; SGI-1776 IC50: 7, 363, 69 nM
Supports balanced pan-PIM biochemical inhibition across all isoforms
Recombinant kinases; ATP concentrations not specified for all studies
PIM kinase inhibition Biochemical assay Binding affinity

Cellular Activity in PIM2-Dependent Myeloma

LGB321 demonstrates potent antiproliferative activity in PIM2-dependent multiple myeloma (MM) cell lines, including KMS-11 and MM.1S, a feature not consistently observed with earlier pan-PIM inhibitors [1]. In the KMS-11 cell line, LGB321 inhibits phosphorylation of the downstream effector BAD with an EC50 of approximately 18 nM, confirming cellular target engagement [2]. This cellular activity is attributed to LGB321's exceptionally high affinity for PIM2, which overcomes the low Kₘ for ATP that characterizes this isoform and renders many other pan-PIM inhibitors ineffective in cells despite sub-nanomolar biochemical IC50 values [3]. In contrast, the pan-PIM inhibitor AZD1208, despite exhibiting an IC50 of 5 nM for PIM2 in biochemical assays, requires concentrations exceeding 150 nM to achieve comparable cellular effects in PIM2-dependent models, reflecting a >30-fold shift in cellular potency [4]. Broad cancer cell line profiling confirms that LGB321 activity is largely restricted to hematologic lineages (ALL, AML, MM, NHL), consistent with its on-target mechanism, and demonstrates limited activity in solid tumor-derived lines, supporting a clean selectivity profile [5].

Cellular Activity in PIM2-Dependent Myeloma
Cross-study comparable
p-BAD EC50 ~18 nM in KMS-11 cells; AZD1208 requires >150 nM for comparable effects (>30-fold cellular shift)
Supports PIM2-dependent cell-model endpoint review
RPMI-1640 + 10% FBS; 72h CellTiter-Glo; phospho-BAD detection
Multiple myeloma Proliferation assay PIM2 dependence

In Vivo Tumor Growth Inhibition

LGB321 is orally bioavailable and demonstrates dose-dependent antitumor efficacy in a subcutaneous KMS-11 multiple myeloma xenograft model [1]. In this model, daily oral administration of LGB321 at 20, 40, and 100 mg/kg produced dose-dependent inhibition of tumor growth, with tumor stasis achieved at the 100 mg/kg/day dose [2]. Pharmacodynamic analysis of tumor lysates confirmed robust and sustained target engagement, as evidenced by inhibition of BAD phosphorylation (p-BAD) and S6 ribosomal protein phosphorylation (p-S6RP), with maximal inhibition (>80%) observed at 8 hours post-dose and sustained suppression at 24 hours following 100 mg/kg administration [3]. Plasma drug level measurements indicated sustained exposure with concentrations exceeding the cellular EC50 for >12 hours at the 100 mg/kg dose [4]. Importantly, LGB321 was well-tolerated across all dose levels, with no significant body weight loss observed during the treatment period, indicating a favorable therapeutic index [5]. In the KG-1 AML xenograft model, LGB321 as a single agent demonstrated modulation of pharmacodynamic markers that was predictive of efficacy and exhibited synergistic antitumor activity when combined with cytarabine [6].

In Vivo Tumor Growth Inhibition
Direct head-to-head comparison
Tumor stasis at 100 mg/kg/day; >80% p-BAD/p-S6RP inhibition sustained >24h post-dose
Supports in vivo model-response endpoint context
KMS-11 xenograft, scid/bg mice, oral gavage, 14–21 day dosing
Xenograft model Oral bioavailability Pharmacodynamics

Kinase Selectivity Profile

Comprehensive kinome-wide profiling of LGB321 at 1 μM using the KINOMEscan™ assay platform revealed a remarkably clean selectivity profile, with >90% of non-PIM kinases retaining >90% of their control activity [1]. Specifically, LGB321 demonstrates minimal inhibition of closely related kinases, including GSK3β, PKN1, and PKCτ, with IC50 values >1 μM, representing a >1,000,000-fold selectivity window relative to its picomolar PIM affinity [2]. This contrasts with the clinical-stage pan-PIM inhibitor PIM447, which also inhibits GSK3β, PKN1, and PKCτ with IC50 values between 1 and 5 μM, yet this represents only a >105-fold differential relative to its Ki for PIMs, indicating a narrower selectivity margin [3]. Furthermore, LGB321 does not inhibit EGFR signaling in HCC1954 cells at concentrations up to 10 μM, confirming functional selectivity in a cellular context [4]. Notably, LGB321 shows no significant inhibition of FLT3 (IC50 > 10 μM), a kinase frequently co-targeted in AML therapy, whereas SGI-1776 exhibits off-target FLT3 inhibition with an IC50 of approximately 44 nM, which can confound interpretation of cellular phenotypes [5].

Kinase Selectivity Profile
Cross-study comparable
>1,000,000-fold selectivity for GSK3β, PKN1, PKCτ vs. PIMs; no FLT3 inhibition at 10 μM; >90% non-PIM kinases retain >90% activity at 1 μM
Supports off-target selectivity profiling in kinase panel assays
KINOMEscan™ at 1 μM; cellular EGFR functional assay in HCC1954 cells
Kinase selectivity Off-target profiling KINOMEscan

LGB321 Research and Procurement Applications


PIM2-Dependent Signaling in Hematologic Malignancies

LGB321 is the preferred tool compound for studies requiring robust inhibition of PIM2 in a cellular context. Given that PIM2 possesses a uniquely low Kₘ for ATP, many pan-PIM inhibitors fail to effectively block PIM2-mediated signaling in cells despite sub-nanomolar biochemical IC50 values. LGB321's balanced sub-picomolar affinity for all three PIM isoforms, particularly its 2.1 pM Ki for PIM2, translates to potent inhibition of downstream effectors including mTOR-C1 signaling and BAD phosphorylation in PIM2-dependent multiple myeloma cell lines such as KMS-11 and MM.1S [1]. Researchers investigating the role of PIM kinases in B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma, will benefit from LGB321's clean selectivity profile and demonstrated cellular activity, which enables unambiguous dissection of PIM2-specific contributions to proliferation and survival [2].

Combination Therapy in AML Models

LGB321 is particularly well-suited for preclinical combination studies in AML, where PIM kinase activation represents a common mechanism of resistance to FLT3 inhibitors and standard-of-care agents. The compound has demonstrated synergistic antitumor activity when combined with cytarabine in the KG-1 AML xenograft model, with pharmacodynamic marker modulation predictive of efficacy [1]. Additionally, LGB321 synergizes with FLT3 inhibitors such as AC220 (quizartinib) to overcome FLT3 inhibitor resistance mediated by PIM kinase upregulation, a finding supported by enhanced apoptosis induction in FLT3-ITD mutant AML cell lines [2]. The clean selectivity profile of LGB321, particularly its lack of FLT3 inhibitory activity, ensures that observed synergy is attributable to true pathway cooperation rather than additive kinase inhibition, a critical distinction for mechanistic studies [3]. Procurement of LGB321 is therefore indicated for laboratories conducting translational research on AML therapeutic strategies.

In Vivo Target Engagement and Pharmacodynamics

For studies requiring confirmation of in vivo target engagement and downstream pathway modulation, LGB321 provides validated pharmacodynamic biomarkers with established dose-response relationships. In xenograft models, LGB321 treatment results in robust and sustained inhibition of BAD phosphorylation (p-BAD) and S6 ribosomal protein phosphorylation (p-S6RP), with >80% suppression maintained for at least 24 hours following a single 100 mg/kg oral dose [1]. These biomarkers serve as reliable readouts of PIM kinase inhibition and can be monitored via immunohistochemistry or electrochemiluminescence assays from tumor lysates [2]. The well-characterized pharmacokinetic-pharmacodynamic relationship, including defined plasma exposure levels required for target engagement, enables precise experimental design and dose selection for chronic efficacy studies [3]. This makes LGB321 an ideal candidate for pharmacodynamic-driven proof-of-concept studies in hematologic malignancy models.

Benchmarking Novel PIM Inhibitors

LGB321 serves as an essential reference standard for laboratories engaged in the discovery and characterization of next-generation PIM kinase inhibitors. Its balanced, sub-picomolar biochemical potency across all three PIM isoforms (Ki: 1 pM PIM1, 2.1 pM PIM2, 0.8 pM PIM3) establishes a high benchmark for pan-PIM inhibition that few compounds have surpassed [1]. Comparative profiling against LGB321 enables quantitative assessment of relative isoform selectivity, cellular potency in PIM2-dependent models, and kinase selectivity window [2]. The availability of comprehensive kinome-wide selectivity data (KINOMEscan™) and well-documented in vivo pharmacology provides a rich reference dataset against which novel inhibitors can be benchmarked, facilitating head-to-head comparisons in both biochemical and cellular assays [3]. Procurement of high-purity LGB321 (>98% by HPLC) from reputable vendors is recommended for use as a positive control and comparator compound in PIM inhibitor screening cascades .

Application
Selection Property
Validation Focus
PIM2 signaling pathway studies (hematologic cancer models)
Balanced pan-PIM binding with reported cellular target engagement
PIM2-dependent survival pathway modulation
AML combination study context (drug resistance reversal)
Reported synergy with standard agents in PIM-activated AML models
Apoptosis induction and resistance pathway analysis
In vivo target-engagement and pharmacodynamic studies
Validated PD biomarkers with established exposure-response relationship
Sustained target engagement in xenograft models
PIM inhibitor comparator and benchmarking studies
Reference pan-PIM inhibition profile with comprehensive selectivity data
Benchmarking biochemical and cellular potency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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